molecular formula C6H12ClNO2 B13128049 Ethyl3-iminobutanoatehydrochloride

Ethyl3-iminobutanoatehydrochloride

Cat. No.: B13128049
M. Wt: 165.62 g/mol
InChI Key: YWFIJWZRDNFCKL-UHFFFAOYSA-N
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Description

Ethyl3-iminobutanoatehydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a hydrochloride salt of ethyl 3-iminobutanoate, which is an ester derivative of 3-aminobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl3-iminobutanoatehydrochloride can be synthesized through the esterification of 3-aminobutanoic acid with ethanol in the presence of hydrochloric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process. The resulting product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification methods such as preparative high-performance liquid chromatography (prep-HPLC) can further enhance the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl3-iminobutanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-iminobutanoic acid.

    Reduction: Formation of ethyl 3-aminobutanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl3-iminobutanoatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl3-iminobutanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its ester and amine groups allow it to participate in hydrogen bonding and other interactions with biological molecules, thereby modulating their activity .

Comparison with Similar Compounds

Ethyl3-iminobutanoatehydrochloride can be compared with other similar compounds such as:

    Ethyl 3-aminobutanoate: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    3-Aminobutanoic acid: The parent compound, which lacks the ester group and has different chemical properties.

    Ethyl 3-aminobutyrate: A similar ester derivative with slight variations in structure and reactivity.

The uniqueness of this compound lies in its combination of ester and amine functionalities, which provide it with distinct chemical and biological properties .

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

ethyl 3-iminobutanoate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-3-9-6(8)4-5(2)7;/h7H,3-4H2,1-2H3;1H

InChI Key

YWFIJWZRDNFCKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=N)C.Cl

Origin of Product

United States

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